视黄醇油酸酯

描述

Retinol Oleate: Comprehensive Analysis

Retinol oleate is not directly mentioned in the provided papers, but it can be inferred as a derivative of retinoic acid and retinol, which are extensively studied. Retinoic acid, a metabolite of vitamin A (retinol), plays a crucial role in cell signaling during vertebrate organogenesis, affecting the development of various organs including the eye . Retinol itself is a nonaromatic molecule with a polyprenoid side chain and a carbonyl end group, essential for numerous biological processes such as vision, cellular growth, differentiation, and reproduction . Retinoic acid and its derivatives, including retinol oleate, are likely to share some of these biological roles and chemical properties.

Synthesis Analysis

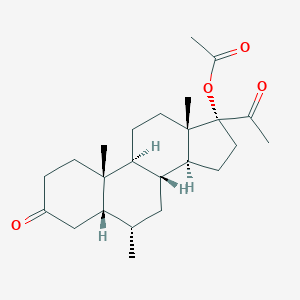

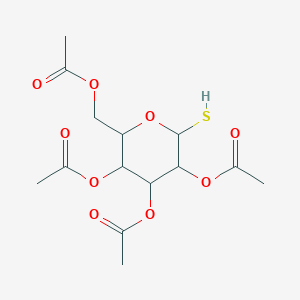

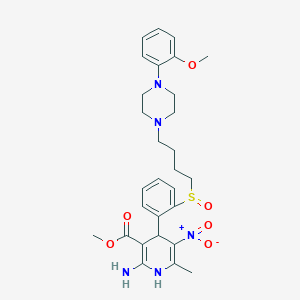

The synthesis of retinoic acid and its ester derivatives, which would include retinol oleate, has been explored through various chemical reactions. One approach utilizes the Julia sulfone olefination reaction, which is a stereoselective and convergent method, to produce all-(E)-retinoic acid and its ester derivatives . Another method involves a Reformatsky reaction followed by a Horner-Emmons condensation to produce retinoic acid analogs . These synthetic routes could potentially be adapted for the synthesis of retinol oleate.

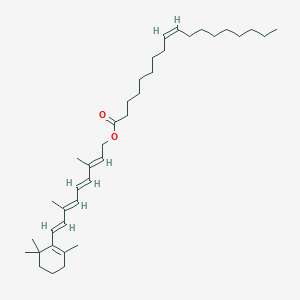

Molecular Structure Analysis

The molecular structure of retinol oleate would be characterized by the presence of an oleate moiety esterified to retinol. Retinol itself has a structure composed of a cyclohexenyl ring, a polyene chain with conjugated double bonds, and a polar end group . The oleate component would add a long hydrocarbon chain, making the molecule more lipophilic. The exact configuration of the double bonds in the oleate moiety could influence the molecule's biological activity and interaction with enzymes and receptors.

Chemical Reactions Analysis

Retinoic acid and its derivatives undergo various chemical reactions, including autoxidation, which can lead to the formation of epoxides, dioxetanes, and other oxidation products . The presence of olefinic carbons in retinol oleate suggests that it may also be susceptible to similar oxidation reactions. Additionally, retinoic acid can activate an oleate-dependent phospholipase D in the nuclei of neuroblastoma cells, indicating that retinol oleate might interact with specific enzymes in a similar manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of retinol oleate would be influenced by both the retinol and oleate components. Retinol is sensitive to UV irradiation and oxidation due to its conjugated double bonds and carbonyl group . The oleate chain would contribute to the lipophilicity of the molecule, potentially affecting its solubility and stability. The interaction of retinol oleate with binding proteins, such as the retinoic acid-binding protein, could also be significant, as these proteins can influence the distribution and metabolism of retinoids in the body .

科学研究应用

视黄醇和皮肤状况:

- 视黄醇通常用于抗衰老、痤疮和皱纹的护肤品中。研究表明,油酸的代谢产物草酸可以改善皮肤炎症并抑制视黄醇诱发的刺激性接触性皮炎。这种作用是通过过氧化物酶体增殖物激活受体 α 通路介导的,突出了在管理视黄醇对皮肤的不良影响中的潜在应用 (Saika 等人,2023)。

对细胞融合、溶血和线粒体肿胀的影响:

- 研究了视黄醇及其衍生物(包括视黄醇油酸酯)对细胞融合、鸡红细胞溶血和大鼠肝线粒体肿胀的影响。发现视黄醇油酸酯不诱导细胞融合、溶血,也不影响线粒体,突出了其在这些细胞过程中潜在的安全性 (Goodall 等人,1980)。

视黄醇摄取和酯化的调节:

- 发现不同细胞系中视黄醇的摄取和酯化受细胞外脂肪酸的影响。这表明细胞的脂肪酸状态可以显着决定视黄醇的摄取和酯化,表明视黄醇油酸酯在这些细胞过程中起关键作用 (Randolph & Ross,1991)。

视黄醇的体内渗透:

- 一项研究调查了化学渗透增强剂对使用拉曼光谱递送反式视黄醇进入人皮肤的影响,结果表明视黄醇递送存在显着差异,具体取决于所用增强剂的类型。这项研究提供了关于配方将视黄醇油酸酯递送至皮肤的有效性的见解 (Mélot 等人,2009)。

脂肪酸和类视黄醇分泌:

- 发现人类乳糜微粒中分泌的类视黄醇模式受膳食中脂肪酸的类型和数量的影响。这项研究提供了膳食脂肪如何影响视黄醇油酸酯等类视黄醇的分泌和形式的见解 (Sauvant 等人,2003)。

光损伤皮肤的视黄醇衍生物:

- 一种新合成的光稳定视黄醇衍生物显示出治疗光损伤皮肤的功效,表明视黄醇油酸酯在皮肤病学中的潜在应用 (Lee 等人,2006)。

局部使用后的血浆类视黄醇:

- 对局部应用后视黄醇代谢的研究表明,它不会显着改变血浆中类视黄醇的水平,表明局部应用的视黄醇油酸酯等化合物的安全性 (Sass 等人,1996)。

安全和危害

未来方向

Retinoids, including Retinol oleate, have been investigated extensively for their utility in cancer prevention and treatment . Ongoing and future studies which combine retinoids with epigenetic modifiers such as the HDAC inhibitors, as well as standard cytotoxic agents, tyrosine kinase inhibitors and other novel agents are more likely to yield clinically relevant outcomes than observed with single agent therapy .

属性

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-TUTABMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021962 | |

| Record name | Retinol oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Retinol oleate | |

CAS RN |

631-88-9 | |

| Record name | Retinyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU01DH65P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

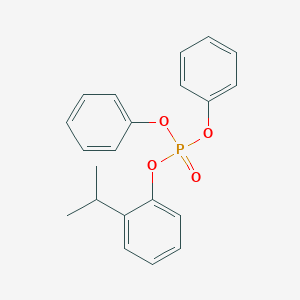

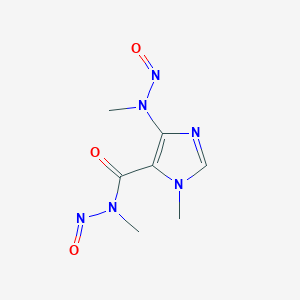

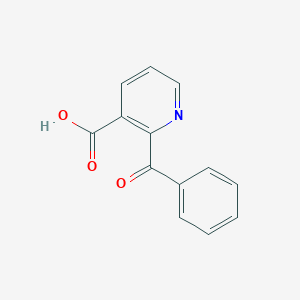

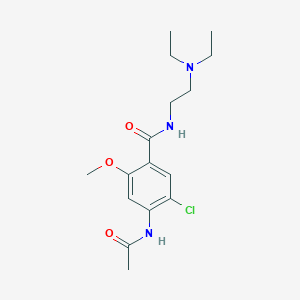

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)

![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)